Lauryl glycidyl ether
Overview
Description
Synthesis Analysis
Lauryl glycidyl ether is synthesized through the reaction of dodecyl alcohol with epichlorohydrin in the presence of a phase transfer catalyst. Optimal reaction conditions have been determined, leading to high yields of the product. This synthesis process is crucial for producing long-chain lauryl glycidyl ether, which serves as an intermediate product for various applications (Meng Xiao-hua, 2010).
Molecular Structure Analysis
The molecular structure of lauryl glycidyl ether has been confirmed through various spectroscopic methods such as FTIR and 13C-NMR. These methods provide detailed insights into the chemical structure, helping to understand the compound's reactivity and properties. Studies on fluorinated derivatives of glycidyl ether, for example, have shown how modifications in the molecular structure can significantly alter the surface properties and moisture resistance of the resulting polymers (Chengzhong Wang, Y. Zuo, 2009).
Chemical Reactions and Properties
Lauryl glycidyl ether can undergo various chemical reactions, contributing to its versatility in applications. It can react with trimethylamine hydrochloride to produce quaternary ammonium textile softeners, demonstrating its utility in the textile industry. The product structure and surface properties indicate good softness in finishing, highlighting the chemical adaptability of lauryl glycidyl ether (Meng Xiao-hua, 2010).
Physical Properties Analysis
The physical properties of lauryl glycidyl ether-modified resins, such as surface hydrophobicity and moisture absorption, have been extensively studied. For instance, the introduction of fluorinated glycidyl ether into epoxy resins has been shown to significantly enhance surface hydrophobicity and reduce moisture absorption, thereby improving the mechanical properties of the epoxy resins without compromising their thermal mechanical properties (Chengzhong Wang, Y. Zuo, 2009).
Chemical Properties Analysis
The chemical properties of lauryl glycidyl ether, including its reactivity with various compounds, enable its use in synthesizing a wide range of products. Its ability to undergo reactions with compounds like trimethylamine hydrochloride to produce products with enhanced softness and surface properties underlines its chemical versatility. Such properties make lauryl glycidyl ether a valuable compound in the synthesis of materials with specific desired characteristics (Meng Xiao-hua, 2010).
Scientific Research Applications
Green Chemistry
- Field : Green Chemistry .
- Application : Lauryl glycidyl ether is used in the synthesis of glycerol ethers, which are considered promising for glycerol valorization into products for fine and specialty chemistry .
- Method : The synthesis involves various industrial building blocks, including 3-chloro-1,2-propanediol, allyl halides or allyl alcohols, epichlorohydrin, and glycidol . The process also involves the hydrolysis of epoxides .
- Results : The synthesis of glycerol ethers from these building blocks has been successful, with good to excellent selectivity achieved in the hydrolysis of hydrophobic glycidyl ethers in pressurized water media .
Biomedical Applications
- Field : Biomedical Engineering .
- Application : Lauryl glycidyl ether is used in the production of glycerol-based epoxy networks, which have potential for surface functionalization, providing anti-microbial and protein repellant function .
- Method : The synthesis of the glycerol glycidyl ether (GGE) monomer often requires excessive epichlorohydrin (ECH). The resulting polyGGE is densely crosslinked, which possibly contributes to the trapping of organochlorides .
- Results : The eluent of poly(glycerol glycidyl ether) (polyGGE) films impaired the viability and metabolic activity of L-929 cells due to the organochloride byproducts or epichlorohydrin precursors originating from the GGE monomer .
Epoxy Resin Viscosity Reduction
- Field : Industrial Chemistry .
- Application : Lauryl glycidyl ether is used as an epoxy reactive diluent . It is one of a family of glycidyl ethers available used for viscosity reduction of epoxy resins .
- Method : The use of this diluent affects the mechanical properties and microstructure of epoxy resins .
- Results : Resins with this diluent tend to show improved workability .
Synthesis of Other Molecules
- Field : Organic Chemistry .
- Application : Lauryl glycidyl ether is also used to synthesize other molecules .
- Method & Results : The specific methods and results can vary widely depending on the target molecule .
Adhesives and Sealants
- Field : Materials Science .
- Application : Allyl glycidyl ether, a related compound, is used in adhesives and sealants .
- Method : As a bifunctional compound, the alkene group or the epoxide group can be reacted selectively to yield a product where the other functional group remains intact for future reactions .
- Results : The specific results can vary depending on the type of adhesive or sealant being produced .
Laundry Performance Improvement
- Field : Industrial Chemistry .
- Application : Lauryl glycidyl ether is used in the synthesis of soil-release polymers (SRPs), which are essential additives of laundry detergents . These SRPs enable soil release from fabric and prevent soil redeposition during the washing cycle .
- Method : The introduction of hydrophobic lauryl appendages onto the hydroxyethyl cellulose (HEC) backbone is essential to deliver anti-redeposition and soil-release performance .
- Results : The results demonstrate that the introduction of hydrophobic lauryl appendages onto the HEC backbone is essential to deliver anti-redeposition and soil-release performance .
Epoxy Resin Formulation
- Field : Industrial Chemistry .
- Application : Lauryl glycidyl ether is used as a reactive diluent in epoxy formulations . It is used to reduce viscosity and reduce or eliminate the need for solvents or other volatile organic compounds .
- Method : The use of this diluent affects the mechanical properties and microstructure of epoxy resins .
- Results : Resins with this diluent tend to show improved workability .
Modification of Biopolymers
- Field : Materials Science .
- Application : Modification of starch or cellulose ethers (particularly HEC) with alkyl glycidyl ethers can provide disruption of hydrogen bonding and introduce a hydrophobic group .
- Method : Such modified starches find use as rheology modifiers in personal care applications, like shampoos and conditioners .
- Results : The specific results can vary depending on the type of adhesive or sealant being produced .
Safety And Hazards
Lauryl glycidyl ether can cause skin irritation and serious eye damage . It may also cause long-lasting harmful effects to aquatic life . In case of a spill, all sources of ignition should be removed, and the area should be cleaned with ethanol followed by a soap and water solution . It is recommended to wear protective clothing and ensure adequate ventilation when handling this chemical .
properties
IUPAC Name |
2-(dodecoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSIYTPWZLSMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Record name | LAURYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025494 | |
Record name | Dodecyl glycidyl ether | |
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Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992), Clear, colorless viscous liquid; [CAMEO] | |
Record name | LAURYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dodecyl glycidyl ether | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | LAURYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Lauryl glycidyl ether | |
CAS RN |
2461-18-9 | |
Record name | LAURYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dodecyl glycidyl ether | |
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Record name | Dodecyl glycidyl ether | |
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Record name | Oxirane, 2-[(dodecyloxy)methyl]- | |
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Record name | Dodecyl glycidyl ether | |
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Record name | [(dodecyloxy)methyl]oxirane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.777 | |
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Record name | GLYCIDYL LAURYL ETHER | |
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Record name | DODECYL GLYCIDYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5462 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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